3-Carbamoyl-5-iodobenzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carbamoyl-5-iodobenzoic acid is an organic compound with the molecular formula C8H6INO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted with a carbamoyl group (CONH2) and an iodine atom, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-5-iodobenzoic acid can be achieved through several methods. One common approach involves the iodination of 3-carbamoylbenzoic acid. The reaction typically uses iodine and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium to introduce the iodine atom at the 5-position of the benzene ring.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-carbamoylbenzoic acid is coupled with an iodoarene in the presence of a palladium catalyst and a base . This method allows for the selective introduction of the iodine atom at the desired position.
Industrial Production Methods
Industrial production of 3-Carbamoyl-5-iodobenzoic acid may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-5-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carbamoyl group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the carbamoyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the carbamoyl group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Oxidation Products: Oxidation of the carbamoyl group can lead to the formation of carboxylic acids or amides.
Reduction Products: Reduction of the carbamoyl group can yield amines or alcohols.
Scientific Research Applications
3-Carbamoyl-5-iodobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules through coupling reactions.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals by modifying its structure to enhance biological activity.
Biological Studies: It can be used as a probe to study enzyme interactions and metabolic pathways.
Material Science: The compound can be incorporated into polymers and other materials to impart specific properties.
Mechanism of Action
The mechanism of action of 3-Carbamoyl-5-iodobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The iodine atom can enhance the compound’s binding affinity to its target through halogen bonding interactions . The carbamoyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Similar Compounds
3-Carbamoylbenzoic Acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Iodobenzoic Acid: Lacks the carbamoyl group, reducing its potential for hydrogen bonding interactions.
3-Carbamoyl-4-iodobenzoic Acid: Similar structure but with the iodine atom at a different position, affecting its reactivity and binding properties.
Uniqueness
3-Carbamoyl-5-iodobenzoic acid is unique due to the presence of both the carbamoyl group and the iodine atom at specific positions on the benzene ring
Properties
Molecular Formula |
C8H6INO3 |
---|---|
Molecular Weight |
291.04 g/mol |
IUPAC Name |
3-carbamoyl-5-iodobenzoic acid |
InChI |
InChI=1S/C8H6INO3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H2,10,11)(H,12,13) |
InChI Key |
VBKPTOBCEMMTQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)I)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.